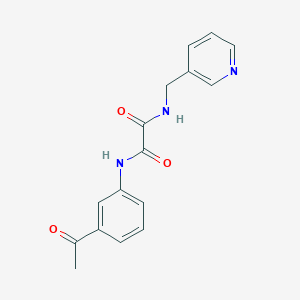methanol](/img/structure/B4395106.png)
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol
Übersicht
Beschreibung
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol, also known as PBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBM belongs to the class of benzimidazole compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a potential anticancer agent. Several studies have shown that [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has also been shown to inhibit the growth and metastasis of cancer cells by regulating various signaling pathways.
Another area of research interest is the potential use of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol as a neuroprotective agent. Studies have shown that [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol can protect neurons from oxidative stress and apoptosis, which are major factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol is not fully understood, but it is believed to involve the regulation of various signaling pathways. [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol also regulates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to have various biochemical and physiological effects. It can regulate the expression of various genes and proteins involved in cell growth, proliferation, and survival. [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has also been shown to modulate the activity of various enzymes and transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol in lab experiments is its relatively low toxicity compared to other benzimidazole compounds. [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol has also been shown to have good solubility in both water and organic solvents, making it easy to work with. However, one of the limitations of using [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol is its relatively low potency compared to other anticancer agents.
Zukünftige Richtungen
There are several future directions for research on [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol. One area of interest is the development of more potent derivatives of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol that can be used as anticancer agents. Another area of interest is the potential use of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol and its potential applications in other areas of research, such as neuroprotection and anti-inflammatory therapy.
In conclusion, [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol is a promising chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(3-phenoxypropyl)-1H-benzimidazol-2-yl](phenyl)methanol in various areas of research.
Eigenschaften
IUPAC Name |
[1-(3-phenoxypropyl)benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(18-10-3-1-4-11-18)23-24-20-14-7-8-15-21(20)25(23)16-9-17-27-19-12-5-2-6-13-19/h1-8,10-15,22,26H,9,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBALSADRKNTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-Benzimidazole-2-methanol, 1-(3-phenoxypropyl)-alpha-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)
![1-(methylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4395034.png)
![3-butyl-11-[2-(4-methoxyphenyl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4395035.png)
![N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395049.png)


![(2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395077.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4395096.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)

![5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4395113.png)
